1,3-Pentadiene
Overview
Description
1,3-Pentadiene, also known as piperylene, is an organic compound with the molecular formula C5H8. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This compound exists in two isomeric forms: cis-1,3-pentadiene and trans-1,3-pentadiene. It is a colorless liquid with a characteristic odor and is used in various chemical processes and industrial applications .
Mechanism of Action
Target of Action
1,3-Pentadiene, also known as Piperylene , is an organic compound that primarily targets chemical reactions involving conjugated dienes . It is a volatile, flammable hydrocarbon and one of the five positional isomers of pentadiene .
Mode of Action
This compound is a typical diene . It undergoes electrophilic addition reactions, particularly with halogens or hydrogen halides . The compound can form a sulfolene upon treatment with sulfur dioxide . In the presence of a titanium tetrachloride-carboxylic acid catalytic system, it undergoes cationic polymerization .
Biochemical Pathways
This compound participates in several biochemical pathways. It undergoes electrophilic attack on conjugated dienes, leading to the formation of 1,2- and 1,4-addition products . It also participates in the lipoxygenase pathway, where it undergoes peroxidation of polyunsaturated fatty acids containing a 1,4-pentadiene structure .
Result of Action
The primary result of this compound’s action is the formation of new compounds through its reactions. For example, it forms a sulfolene when treated with sulfur dioxide . In addition, it can form various addition products through electrophilic attack on its conjugated diene structure .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the electrophilic addition reactions it undergoes are more readily reversible than most Diels-Alder reactions, and the product largely dissociates to the starting materials on heating to 120°C .
Biochemical Analysis
Biochemical Properties
1,3-Pentadiene plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound can undergo electrophilic addition reactions, where it interacts with halogens or hydrogen halides . These interactions are crucial in the formation of various biochemical compounds. Additionally, this compound can participate in cycloaddition reactions, forming cyclic compounds that are essential in biochemical pathways .
Cellular Effects
This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels . Furthermore, this compound can affect the stability and function of cellular membranes due to its hydrophobic nature, potentially altering cell signaling and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo electrophilic addition reactions, forming stable carbocation intermediates . These intermediates can then interact with other biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can participate in resonance stabilization, which influences its reactivity and interaction with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various by-products . These by-products can have different biochemical properties and effects on cells, making it essential to monitor the compound’s stability in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as disrupting cellular membranes and altering metabolic pathways . It is crucial to determine the threshold levels of this compound to avoid potential toxicity in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways often involve enzymes such as cytochrome P450, which catalyze the oxidation of this compound to form epoxides and other reactive intermediates . These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to diffuse through cellular membranes easily . Additionally, specific transporters and binding proteins may facilitate the movement of this compound within cells . The localization and accumulation of this compound in specific cellular compartments can influence its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct this compound to these compartments, influencing its biochemical properties and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Pentadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dihalopentanes using strong bases such as potassium tert-butoxide. Another method includes the elimination reactions of allylic halides .
Industrial Production Methods: Industrially, this compound is often obtained as a byproduct of the steam cracking of naphtha during the production of ethylene. It can also be produced through the catalytic dehydrogenation of pentane .
Chemical Reactions Analysis
1,3-Pentadiene undergoes a variety of chemical reactions due to its conjugated diene structure:
Oxidation: It can react with strong oxidizing agents, leading to the formation of epoxides or other oxygenated products .
Reduction: Hydrogenation of this compound in the presence of palladium catalysts can yield pentenes .
Substitution: this compound can participate in electrophilic addition reactions, such as the Diels-Alder reaction, forming cyclohexene derivatives .
Polymerization: In the presence of catalysts or initiators, this compound can undergo addition polymerization to form poly(this compound) .
Scientific Research Applications
1,3-Pentadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers and copolymers. Its conjugated diene structure makes it a valuable intermediate in organic synthesis .
Biology: Research has shown that certain yeast strains can produce this compound through the decarboxylation of sorbic acid, which has implications for food preservation and spoilage .
Medicine: While not directly used in medicine, the study of its reactions and derivatives can provide insights into the behavior of similar compounds in biological systems .
Industry: this compound is used in the manufacture of adhesives, resins, and other polymeric materials. Its ability to undergo polymerization makes it a key component in the production of various industrial products .
Comparison with Similar Compounds
1,3-Pentadiene can be compared with other dienes such as 1,4-pentadiene and 1,3-butadiene:
1,4-Pentadiene: Unlike this compound, 1,4-pentadiene is an isolated diene with no conjugation between the double bonds. This makes it less reactive in cycloaddition reactions .
1,3-Butadiene: 1,3-Butadiene is another conjugated diene with a similar structure to this compound but with one fewer carbon atom. It is widely used in the production of synthetic rubber and has similar reactivity in polymerization and cycloaddition reactions .
Isoprene: Isoprene, or 2-methyl-1,3-butadiene, is a conjugated diene with an additional methyl group. It is a key monomer in the production of natural rubber and exhibits similar chemical behavior to this compound .
Properties
IUPAC Name |
(3E)-penta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHHCWVYXUKFD-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8, CH2(CH)3CH3 | |
Record name | 1,3-PENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7482 | |
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Record name | 1,3-PENTADIENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-62-6 | |
Record name | 1,3-Pentadiene, (3E)-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID50858710 | |
Record name | (3E)-1,3-Pentadiene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-Pentadiene | |
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Record name | 1,3-Pentadiene, (3E)- | |
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Record name | 1,3-Pentadiene | |
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Record name | trans-1,3-Pentadiene | |
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Boiling Point |
109 °F at 760 mmHg (NFPA, 2010), 42 °C | |
Record name | 1,3-PENTADIENE | |
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Record name | TRANS-1,3-PENTADIENE | |
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Flash Point |
-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |
Record name | 1,3-PENTADIENE | |
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Solubility |
SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |
Record name | 1,3-PENTADIENE | |
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Density |
0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |
Record name | 1,3-PENTADIENE | |
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Record name | TRANS-1,3-PENTADIENE | |
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Vapor Density |
2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |
Record name | 1,3-Pentadiene | |
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Impurities |
Cyclopentene | |
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Color/Form |
Colorless liquid | |
CAS No. |
504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-Pentadiene | |
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Record name | (3E)-Penta-1,3-diene | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C5, polymd. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068308156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Piperylene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73901 | |
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Record name | 1,3-Pentadiene | |
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Record name | 1,3-Pentadiene, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alkenes, C5, polymd. | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3E)-1,3-Pentadiene | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.269 | |
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Record name | trans-penta-1,3-diene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.282 | |
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Record name | 1,3-PENTADIENE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OA1GPF8R | |
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Record name | 1,3-PENTADIENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRANS-1,3-PENTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |
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Record name | 1,3-PENTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-222 °F (USCG, 1999), -87.5 °C, -87 °C | |
Record name | 1,3-PENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRANS-1,3-PENTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-PENTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-pentadiene?
A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.
Q2: Does this compound exist in different isomeric forms?
A2: Yes, this compound exists as two geometric isomers: cis-1,3-pentadiene and trans-1,3-pentadiene. [] These isomers exhibit different reactivity profiles in various chemical reactions. []
Q3: How can the isomers of this compound be distinguished spectroscopically?
A3: NMR spectroscopy is a powerful tool for distinguishing the isomers. For instance, 13C NMR analysis can be used to differentiate between cis- and trans-1,3-pentadiene based on their distinct chemical shifts. [, ]
Q4: What is a significant reaction of this compound in organic synthesis?
A4: this compound readily undergoes Diels-Alder reactions with various dienophiles, like maleic anhydride, to form cyclic compounds. [, ] This reaction is particularly useful for separating trans-1,3-pentadiene from isomeric mixtures. []
Q5: How does the structure of this compound influence its reactivity in Diels-Alder reactions?
A5: The cis-isomer, with its s-cis conformation, generally reacts faster than the trans-isomer in Diels-Alder reactions due to steric factors. [, ]
Q6: What is a notable application of this compound in polymer chemistry?
A6: this compound serves as a monomer in polymerization reactions, yielding poly(this compound) with varying microstructures depending on the catalyst and conditions. [, , , , , , , ]
Q7: How does the choice of catalyst affect the polymerization of this compound?
A7: Different catalysts lead to distinct polymer microstructures. For instance, CpTiCl3-MAO catalysts can produce polymers with cis-1,4, trans-1,4, or 1,2 units depending on the diene and polymerization temperature. [, , , , ]
Q8: What is unique about the polymerization of (Z)-1,3-pentadiene using the CpTiCl3-MAO catalyst?
A8: Polymerization of (Z)-1,3-pentadiene with CpTiCl3-MAO exhibits unique temperature-dependent stereospecificity. At lower temperatures, a 1,2-syndiotactic polymer is favored, while at higher temperatures, a cis-1,4-isotactic polymer dominates. This behavior is attributed to changes in the coordination mode of the monomer with the titanium center. [, ]
Q9: Can this compound be copolymerized with other monomers?
A9: Yes, this compound can be copolymerized with other monomers like styrene and ethylene using specific catalysts. [, , , ] This allows for the synthesis of copolymers with tailored properties. [, , ]
Q10: What is the significance of living anionic polymerization of this compound?
A10: Living anionic polymerization of (E)-1,3-pentadiene enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. [] This technique allows for precise control over polymer architecture and properties. []
Q11: What are some potential applications of poly(this compound)?
A11: Poly(this compound) is investigated for its potential use in environmentally friendly film-forming polymers, thermoplastic road marking paints, and other applications requiring elastomeric properties. [, ]
Q12: Are there any environmental concerns associated with this compound?
A12: this compound can be released into the atmosphere from various sources, including industrial emissions and biomass burning. [] It can contribute to the formation of ground-level ozone and secondary organic aerosols, impacting air quality. []
Q13: How is this compound typically separated from complex mixtures?
A13: Separation methods for this compound include fractional distillation, extractive distillation, and selective adsorption using molecular sieves. [, , ]
Q14: What are some challenges associated with the separation and purification of this compound?
A14: The high reactivity of this compound can lead to polymerization during separation processes, affecting product purity and process efficiency. [] Researchers are exploring methods to inhibit polymerization and enhance separation selectivity. []
Q15: How is computational chemistry employed in understanding this compound reactions?
A15: Density Functional Theory (DFT) calculations are frequently used to investigate reaction mechanisms, predict product distributions, and understand the influence of substituents on reaction pathways in this compound chemistry. [, , ]
Q16: What insights have computational studies provided into the [, ]-hydrogen shift in this compound?
A16: Computational studies suggest that the [, ]-hydrogen shift in cis-1,3-pentadiene likely proceeds through a transition state with C2v symmetry and that tunneling may play a significant role in this process. []
Q17: Have there been computational studies on the cation radical of this compound?
A17: Yes, Electron Spin Resonance (ESR) studies combined with theoretical calculations have provided insights into the structure and reactivity of the this compound cation radical. [] These studies suggest the radical can initiate polymerization reactions. []
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